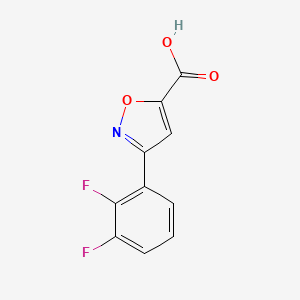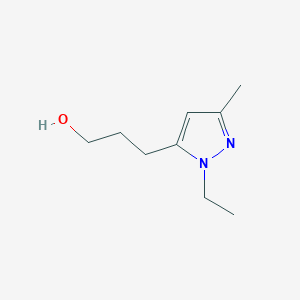![molecular formula C9H17NO2 B13522692 1,8-Dioxaspiro[5.5]undecan-4-amine](/img/structure/B13522692.png)
1,8-Dioxaspiro[5.5]undecan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dioxaspiro[55]undecan-4-amine is a chemical compound with a unique spirocyclic structure, characterized by a spiro linkage between two oxygen atoms and an amine group
Méthodes De Préparation
The synthesis of 1,8-Dioxaspiro[5.5]undecan-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with an amine in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Analyse Des Réactions Chimiques
1,8-Dioxaspiro[5.5]undecan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amine group in the compound can undergo substitution reactions with halides or other electrophiles, forming substituted derivatives. Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions
Applications De Recherche Scientifique
1,8-Dioxaspiro[5.5]undecan-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1,8-Dioxaspiro[5.5]undecan-4-amine involves its interaction with molecular targets through its amine and spirocyclic moieties. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,8-Dioxaspiro[5.5]undecan-4-amine can be compared with other similar compounds, such as:
1,9-Dioxaspiro[5.5]undecan-4-amine: This compound has a similar spirocyclic structure but differs in the position of the amine group.
1,7-Dioxaspiro[5.5]undecane: This compound lacks the amine group and is used in different applications, such as pheromone synthesis.
1,5-Dioxaspiro[5.5]undecane-2,4-dione: This compound has a dione functionality and is used in the synthesis of spirocyclic derivatives with potential biological activities.
The uniqueness of this compound lies in its specific spirocyclic structure combined with the presence of an amine group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
1,8-dioxaspiro[5.5]undecan-4-amine |
InChI |
InChI=1S/C9H17NO2/c10-8-2-5-12-9(6-8)3-1-4-11-7-9/h8H,1-7,10H2 |
Clé InChI |
PYKIBDMEHCIENU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC(CCO2)N)COC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



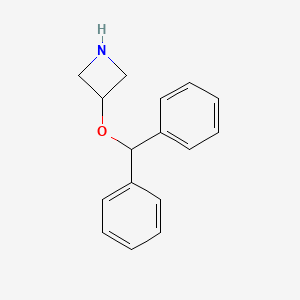
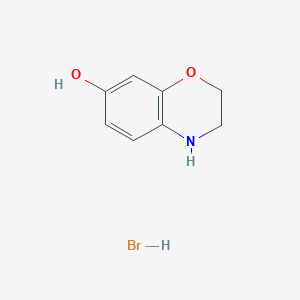
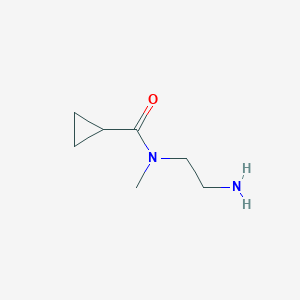
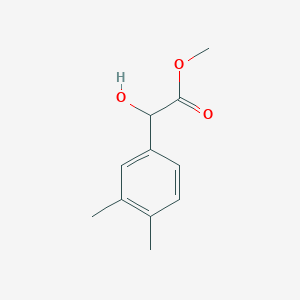

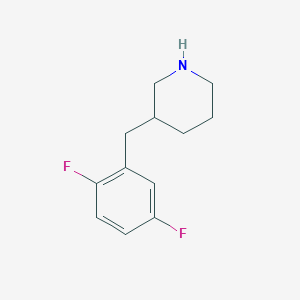
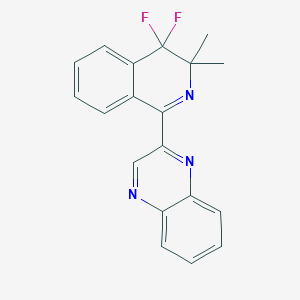
![3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile](/img/structure/B13522655.png)
![Tert-butyl7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13522659.png)
![4-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B13522675.png)

